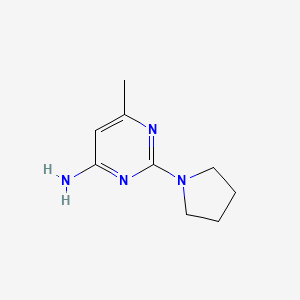

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Vue d'ensemble

Description

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis. This process yields 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, which can be further modified to obtain various derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.

Applications De Recherche Scientifique

Scientific Applications of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

This compound is a chemical compound with a variety of applications in scientific research . Its molecular formula is . It is also identified by several names and identifiers, including 1247645-16-4, 6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinamine, and DTXSID10696291 .

Applications in Scientific Research

This compound is used across multiple scientific disciplines:

- Building Block for Synthesis It serves as a fundamental component in creating more complex molecules.

- Reagent in Organic Reactions The compound is utilized as a reagent in various organic chemistry processes.

- Study of Biological Activities Its potential antimicrobial and anticancer properties are under investigation.

- Potential Therapeutic Agent Researches are conducted to explore its use in treating diseases, including cancer and infectious diseases.

Anti-inflammatory Effects of Pyrimidine Derivatives

Pyrimidine derivatives, including compounds structurally related to this compound, have demonstrated anti-inflammatory effects . These compounds can inhibit inflammatory mediators such as PGE2 and nitric oxide . Specific pyrimidine derivatives have shown in vitro anti-inflammatory activity by suppressing COX-2 activity .

Electrophilic Substitution Reactions of Pyrimidine Derivatives

Research into electrophilic nitrosation reactions of 4,6-disubstituted pyrimidine derivatives has shown that reactions with secondary amines can produce 4,6-disubstituted pyrimidines .

Safety and Hazards

This compound is associated with several hazard statements :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

- Acute Toxicity, Oral, Category 4

- Skin Irritation, Category 2

- Eye Irritation, Category 2A

- Specific Target Organ Toxicity, Single Exposure, Category 3 (Respiratory tract irritation)

Modulation of Enzymatic Activities

Studies indicate that N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, a compound similar in structure, can modulate enzymatic activities and impact metabolic pathways, suggesting its potential in pharmacological applications. It may also inhibit kinases involved in cancer progression, indicating therapeutic possibilities.

Research on Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L)

Mécanisme D'action

The mechanism of action of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can inhibit various enzymes and affect cellular processes, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

- 2-(pyrrolidin-1-yl)pyrimidine

- 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

- 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide

Uniqueness

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to form various derivatives further enhances its versatility in scientific research and industrial applications.

Activité Biologique

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various studies that elucidate its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methyl group at the 6-position and a pyrrolidine moiety at the 2-position. This structural configuration is significant as it influences the compound's interactions with biological targets.

Research indicates that this compound exhibits various biological activities, primarily through its role as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play crucial roles in cell proliferation and survival. For instance, studies have demonstrated that it can inhibit the activity of PI3K, a pathway critical for cancer cell survival .

- Anticancer Activity : In vitro studies have revealed that this compound induces apoptosis in cancer cell lines by promoting cell cycle arrest and enhancing the expression of pro-apoptotic factors .

- Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are required to establish its efficacy and mechanism .

Case Studies

- Tumor Cell Lines : A study conducted on various tumor cell lines showed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity against specific cancers .

- Animal Models : In vivo studies utilizing xenograft models have provided evidence for the compound's ability to inhibit tumor growth, suggesting its potential as an anticancer therapeutic agent .

Data Tables

Here is a summary of key findings from various studies:

| Study | Biological Activity | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | Anticancer | SW620 (CRC) | 10 | |

| 2 | Enzyme inhibition | PI3K Assay | 5 | |

| 3 | Antimicrobial | S. aureus | 12.5 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Pyrimidine Core : Essential for binding to target enzymes.

- Pyrrolidine Moiety : Enhances solubility and bioavailability.

Modifications to these groups may lead to improved potency or selectivity against specific targets.

Propriétés

IUPAC Name |

6-methyl-2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTHAPGLGQMHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696291 | |

| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247645-16-4 | |

| Record name | 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.